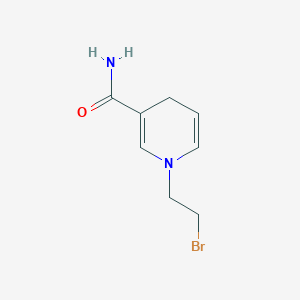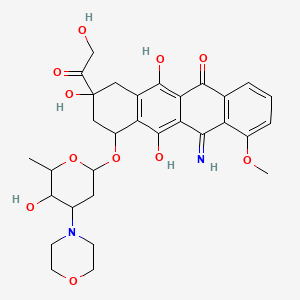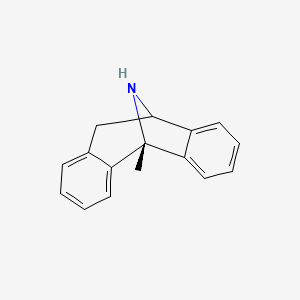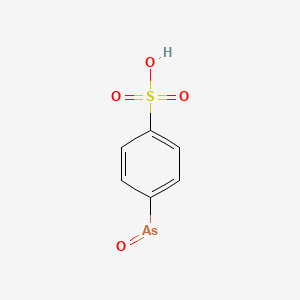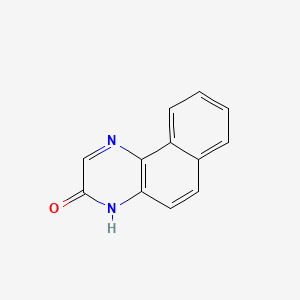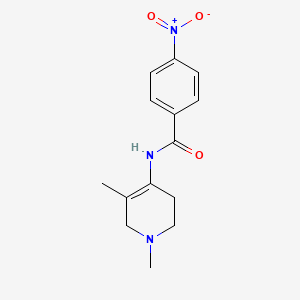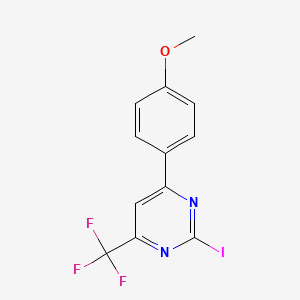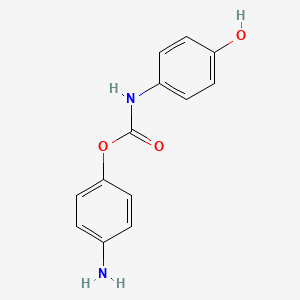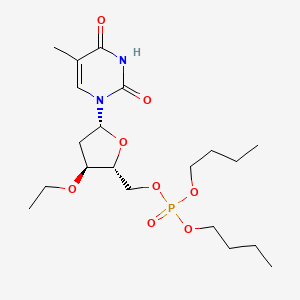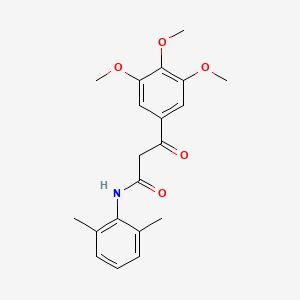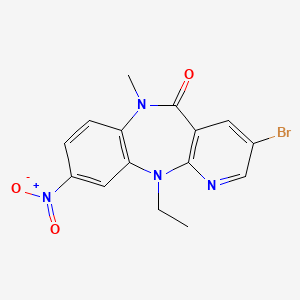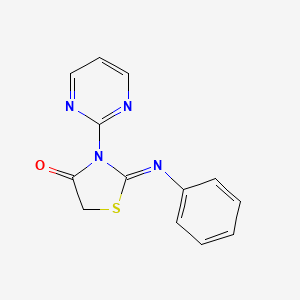
(2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a pyrimidine ring and a phenylimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one typically involves the condensation of a pyrimidine derivative with a thiazolidinone precursor. One common method involves the reaction of 2-aminopyrimidine with phenyl isothiocyanate to form the intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential as a pharmacophore in medicinal chemistry. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in drug design and development, particularly for targeting specific enzymes and receptors.
Industry
In the material science field, this compound is being investigated for its potential use in the development of organic semiconductors and light-emitting diodes (OLEDs). Its ability to form self-assembled monolayers on surfaces makes it a candidate for various industrial applications.
Wirkmechanismus
The mechanism of action of (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). In cancer research, it is believed to induce apoptosis in cancer cells by interacting with specific signaling pathways and proteins involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one: shares structural similarities with other thiazolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its fused pyrimidine-thiazolidinone structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
58930-42-0 |
|---|---|
Molekularformel |
C13H10N4OS |
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
2-phenylimino-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H10N4OS/c18-11-9-19-13(16-10-5-2-1-3-6-10)17(11)12-14-7-4-8-15-12/h1-8H,9H2 |
InChI-Schlüssel |
UEHMMMQKAPTUHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


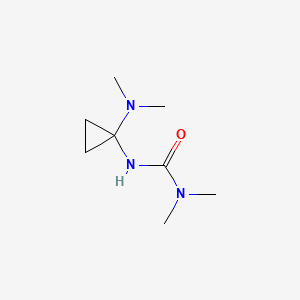
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
